Cas no 19485-83-7 (Cholesteryl 11(E)-Vaccenate)

Cholesteryl 11(E)-Vaccenate is a cholesterol ester derived from vaccenic acid, an omega-7 trans fatty acid. This compound is of interest in lipid research due to its unique structural properties, combining the hydrophobic cholesterol moiety with the unsaturated vaccenate chain. It serves as a valuable standard or reference material in studies involving lipid metabolism, membrane biophysics, and lipoprotein analysis. The (E)-configuration at the 11-position ensures specificity in biochemical applications, making it useful for investigating lipid-protein interactions or enzymatic processes involving esterified sterols. Its well-defined composition allows for precise experimental reproducibility in analytical and synthetic chemistry workflows.
Cholesteryl 11(E)-Vaccenate structure
Cholesteryl 11(E)-Vaccenate structure
商品名:Cholesteryl 11(E)-Vaccenate
CAS番号:19485-83-7
MF:C45H78O2
メガワット:651.099634647369
CID:5092368

Cholesteryl 11(E)-Vaccenate 化学的及び物理的性質

名前と識別子

    • Cholest-5-en-3-ol (3β)-, 11-octadecenoate, (E)- (9CI)
    • Cholesteryl 11(E)-Vaccenate
    • インチ: 1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h12-13,26,35-36,38-42H,7-11,14-25,27-34H2,1-6H3/b13-12+/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
    • InChIKey: BNQAKMBVXYXXED-WPCQQANSSA-N
    • ほほえんだ: C[C@]12CC[C@H](OC(=O)CCCCCCCCC/C=C/CCCCCC)CC1=CC[C@@]1([H])[C@]3([H])CC[C@]([H])([C@H](C)CCCC(C)C)[C@@]3(C)CC[C@]21[H]

Cholesteryl 11(E)-Vaccenate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Larodan
64-1813-9-100mg
Cholesteryl 11(E)-Vaccenate
19485-83-7 >99%
100mg
€69.00 2025-03-07

Cholesteryl 11(E)-Vaccenate 関連文献

Cholesteryl 11(E)-Vaccenateに関する追加情報

Cholesteryl 11(E)-Vaccenate (CAS No. 19485-83-7): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Cholesteryl 11(E)-Vaccenate (CAS No. 19485-83-7) is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its cholesteryl group and vaccenate side chain, has garnered attention due to its unique structural properties and potential applications in various biomedical contexts. The compound's molecular structure, which combines the steroidal backbone of cholesteryl with the unsaturated fatty acid chain of vaccenate, makes it a promising candidate for exploring new therapeutic avenues and understanding lipid-based drug delivery systems.

The 11(E)-Vaccenate moiety in Cholesteryl 11(E)-Vaccenate introduces a double bond at the 11th carbon position, which influences the compound's physical and chemical properties. This unsaturation can affect its solubility, stability, and interactions with biological targets, making it a critical factor in its potential applications. Recent studies have highlighted the importance of such structural features in modulating the behavior of lipid-based nanoparticles used in drug delivery systems.

In the realm of pharmaceutical research, Cholesteryl 11(E)-Vaccenate has been explored for its potential role in enhancing the bioavailability of poorly soluble drugs. The cholesteryl group, known for its ability to improve lipid solubility, when combined with the vaccenate chain, offers a balanced approach to overcoming formulation challenges. This has led to investigations into its use as an excipient in oral and parenteral formulations, particularly for drugs that require lipid-based delivery systems.

One of the most compelling aspects of Cholesteryl 11(E)-Vaccenate is its application in nanotechnology and nanomedicine. The compound's ability to self-assemble into stable nanostructures has been leveraged for creating targeted drug delivery systems. These nanoformulations can enhance drug penetration across biological barriers and improve therapeutic efficacy while minimizing side effects. Recent advancements in this area have demonstrated the potential of Cholesteryl 11(E)-Vaccenate-based nanoparticles for delivering anti-cancer agents directly to tumor sites, significantly improving treatment outcomes.

The chemical synthesis of Cholesteryl 11(E)-Vaccenate is another area of active research. Researchers have developed efficient synthetic routes that allow for high yields and purity, making it more feasible for large-scale applications. These synthetic methods often involve reactions such as esterification and reduction, carefully optimized to ensure the integrity of the double bond in the vaccenate chain. The development of these synthetic protocols has been crucial in making Cholesteryl 11(E)-Vaccenate more accessible for both academic and industrial research purposes.

Beyond its applications in drug delivery, Cholesteryl 11(E)-Vaccenate has also been studied for its potential role in regenerative medicine. Its ability to interact with cellular membranes and modulate lipid composition has led to investigations into its use as a component in tissue engineering scaffolds. These scaffolds can provide structural support for cell growth and differentiation, potentially aiding in the repair of damaged tissues. Preliminary results suggest that Cholesteryl 11(E)-Vaccenate can enhance the functionality of these scaffolds by improving their biocompatibility and mechanical properties.

The safety profile of Cholesteryl 11(E)-Vaccenate is another critical consideration. While initial studies suggest that it is well-tolerated at moderate doses, further research is needed to fully understand its long-term effects. Toxicological studies are ongoing to assess its potential risks and benefits across different administration routes. These studies are essential for ensuring that Cholesteryl 11(E)-Vaccenate can be safely integrated into clinical practices once its therapeutic potential is fully realized.

In conclusion, Cholesteryl 11(E)-Vaccenate (CAS No. 19485-83-7) represents a fascinating compound with diverse applications in chemical and pharmaceutical research. Its unique structural features make it a valuable tool for developing novel drug delivery systems, enhancing bioavailability, and exploring new frontiers in nanomedicine and regenerative medicine. As research continues to uncover its full potential, it is likely that Cholesteryl 11(E)-Vaccenate will play an increasingly important role in advancing therapeutic interventions across multiple medical disciplines.

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